molecular formula C5H4ClIN2 B009769 4-Chloro-5-iodo-2-methylpyrimidine CAS No. 111079-17-5

4-Chloro-5-iodo-2-methylpyrimidine

Cat. No. B009769
M. Wt: 254.45 g/mol
InChI Key: FOISKYZVFJWSNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-Chloro-5-iodo-2-methylpyrimidine, involves cyclization and chlorination steps. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceuticals, is achieved from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride under specific conditions, showcasing a related synthesis pathway that might be applicable for 4-Chloro-5-iodo-2-methylpyrimidine (Guo Lei-ming, 2012).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals detailed insights into their crystallography and geometry. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine demonstrates the arrangement and disordered nature of atoms within the crystal, providing a basis for understanding the structural characteristics of 4-Chloro-5-iodo-2-methylpyrimidine (Guo et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are diverse. For instance, the photolysis of 5-iodopyrimidines in heteroarenes or benzene offers a route to substituted pyrimidine compounds, indicating the reactivity of halogen-substituted pyrimidines under specific conditions (Allen et al., 1977). This reactivity is crucial for chemical synthesis and modifications.

Scientific Research Applications

  • Summary of the Application : 4-Chloro-5-iodo-2-methylpyrimidine is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential neuroprotective and anti-neuroinflammatory properties .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes. The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

4-chloro-5-iodo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOISKYZVFJWSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545573
Record name 4-Chloro-5-iodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-methylpyrimidine

CAS RN

111079-17-5
Record name 4-Chloro-5-iodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-iodo-2-methylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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